

# olinone chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Olinone*

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An In-depth Technical Guide to **Olinone**: Structure, Properties, and Biological Activity

## Introduction

**Olinone** is a synthetic small molecule that has garnered significant interest in the fields of epigenetics and neurobiology. It functions as a selective inhibitor of the first bromodomain (BrD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This selectivity confers unique biological activities, distinguishing it from pan-BET inhibitors. Most notably, **Olinone** has been demonstrated to promote the differentiation of oligodendrocyte progenitor cells (OPCs), a critical process for myelination in the central nervous system.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of **Olinone**'s chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its activity.

## Chemical Structure and Properties

**Olinone** is a tetrahydro-pyrido-indole derivative. Its chemical identity and properties are summarized below.

Table 1: Chemical Identification of **Olinone**

Identifier	Value
IUPAC Name	N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide[4]
CAS Number	1770789-37-1[4]
Molecular Formula	C <sub>17</sub> H <sub>21</sub> N <sub>3</sub> O <sub>2</sub> [4]
SMILES	CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2[5]
InChI Key	RYVLOOXFFIFQEN-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of **Olinone**

Note: Experimental data for these properties are not readily available in published literature. The values presented are computationally predicted.

Property	Value	Source
Molecular Weight	299.37 g/mol	PubChem[4]
XLogP3	1.3	PubChem (Computed)[4]
Hydrogen Bond Donors	2	PubChem (Computed)[4]
Hydrogen Bond Acceptors	3	PubChem (Computed)[4]
Rotatable Bond Count	5	PubChem (Computed)[4]
Polar Surface Area	63.1 Å <sup>2</sup>	PubChem (Computed)[4]
Appearance	Powder	BOC Sciences[5]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.	BOC Sciences[5]

## Pharmacology and Mechanism of Action

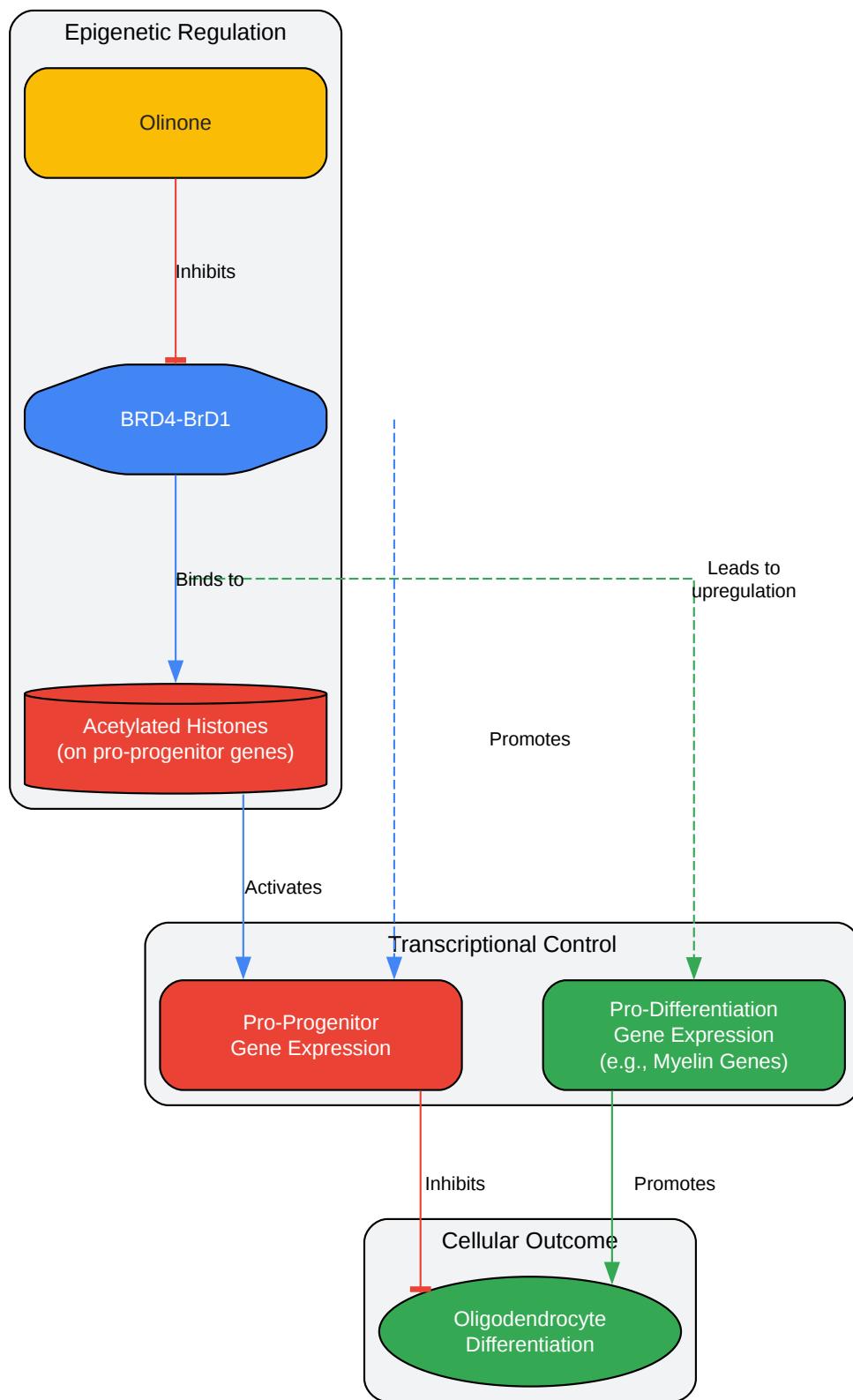
**Olinone**'s primary mechanism of action is the selective inhibition of the first bromodomain (BrD1) of BET proteins. BET proteins, such as BRD2, BRD3, and BRD4, are epigenetic "readers" that bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to regulate gene expression.[2] Each BET protein contains two tandem bromodomains, BrD1 and BrD2. While pan-BET inhibitors like JQ1 bind to both bromodomains, **Olinone** exhibits a significant preference for BrD1. This selectivity is critical for its observed biological effects.

## Selective Inhibition of BRD4-BrD1

The selective inhibition of BrD1 by **Olinone** leads to a distinct transcriptional output compared to the inhibition of both bromodomains. In the context of oligodendrocyte lineage progression, pan-BET inhibition has been shown to hinder differentiation, locking the cells in a progenitor state.[2] In contrast, the selective inhibition of BrD1 by **Olinone** accelerates the progression of OPCs toward mature, myelinating oligodendrocytes.[2][3] This suggests that BrD1 and BrD2 have non-redundant, and at times opposing, functions in regulating the gene expression programs that govern cell fate decisions in the oligodendrocyte lineage.

## Promotion of Oligodendrocyte Differentiation

Oligodendrocyte differentiation is a complex process controlled by a network of transcription factors. The selective action of **Olinone** on BrD1 modulates this network to favor a pro-differentiation state. Treatment of OPCs with **Olinone** leads to an increased expression of genes associated with the mature oligodendrocyte phenotype, such as myelin basic protein (MBP).[2]



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**Caption:** Proposed signaling pathway for **Olinone** in promoting oligodendrocyte differentiation.

## Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of **Olinone**.

### BRD4-BrD1 Inhibition Assay (AlphaScreen)

This protocol describes a homogenous proximity assay to measure the ability of **Olinone** to disrupt the interaction between BRD4-BrD1 and an acetylated histone peptide ligand.

#### Materials:

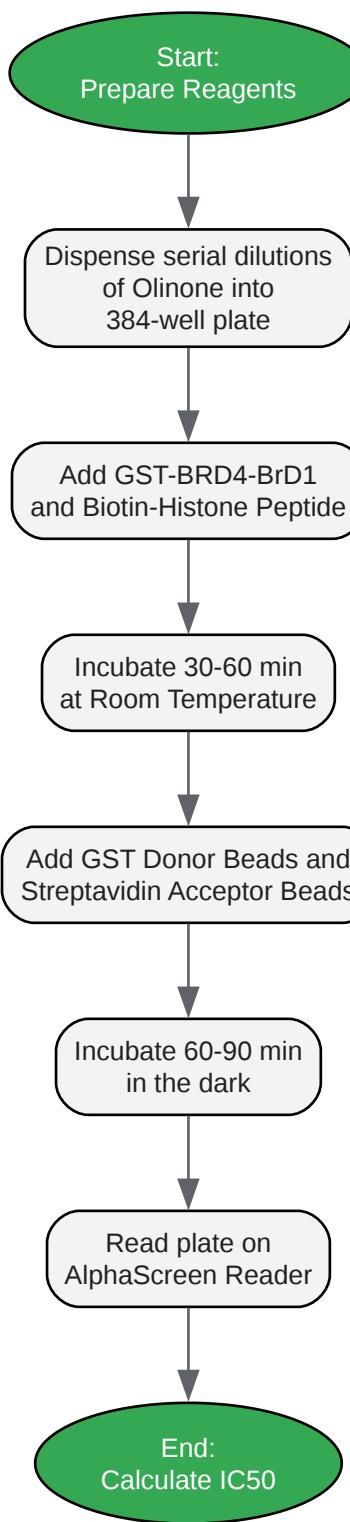
- Purified, GST-tagged recombinant BRD4 (BD1) protein
- Biotinylated histone H4 acetylated peptide (e.g., H4K5/8/12/16ac)
- AlphaScreen™ Glutathione (GST) Donor beads
- AlphaScreen™ Streptavidin Acceptor beads
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
- **Olinone** (dissolved in DMSO)
- 384-well white microplates (e.g., OptiPlate™-384)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **Olinone** in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- Reaction Setup: In a 384-well plate, add the following in order:
  - Diluted **Olinone** or vehicle control (DMSO in Assay Buffer).
  - GST-tagged BRD4-BrD1 protein diluted in Assay Buffer.
  - Biotinylated histone H4 peptide diluted in Assay Buffer.

- Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
- Bead Addition:
  - Add AlphaScreen GST Donor beads to all wells.
  - Add AlphaScreen Streptavidin Acceptor beads to all wells. It is recommended to do this in subdued light.
- Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
- Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader. The signal generated is proportional to the amount of BRD4-peptide interaction.

Data Analysis: The signal is inversely proportional to the inhibitory activity of **Olinone**. Data are normalized to controls (0% inhibition for vehicle and 100% inhibition for a saturating concentration of a known potent inhibitor like JQ1). The  $IC_{50}$  value is determined by fitting the data to a dose-response curve.



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**Caption:** Experimental workflow for the BRD4-BrD1 AlphaScreen inhibition assay.

# Primary Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol is based on the methods described by Gacias et al. (2014) to assess the effect of **Olinone** on OPC differentiation.[\[2\]](#)

## Materials:

- Primary OPCs isolated from neonatal mouse cortices
- Poly-L-ornithine coated plates/coverslips
- OPC Proliferation Medium: DMEM/F12, N2 supplement, B27 supplement, Penicillin-Streptomycin, and PDGF-AA (platelet-derived growth factor).
- OPC Differentiation Medium: OPC Proliferation Medium without PDGF-AA, supplemented with T3 (thyroid hormone).
- **Olinone** stock solution in DMSO.
- Fixative: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization/Blocking Buffer: PBS with 0.1% Triton X-100 and 5% Normal Goat Serum.
- Primary antibodies: anti-MBP (for mature oligodendrocytes), anti-Olig2 (for oligodendrocyte lineage).
- Fluorescently-conjugated secondary antibodies.
- DAPI nuclear stain.

## Procedure:

- Cell Plating: Plate primary OPCs on poly-L-ornithine coated coverslips in Proliferation Medium. Allow cells to adhere and proliferate for 2-3 days.
- Initiate Differentiation: To induce differentiation, aspirate the Proliferation Medium and replace it with Differentiation Medium.

- Compound Treatment: Add **Olinone** (at desired final concentrations) or vehicle (DMSO) to the Differentiation Medium.
- Culture: Culture the cells for 3-5 days, replacing the medium with fresh Differentiation Medium and compound/vehicle every 2 days.
- Fixation: After the treatment period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Immunocytochemistry:
  - Wash fixed cells with PBS.
  - Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking Buffer for 1 hour at room temperature.
  - Incubate with primary antibodies (e.g., anti-MBP and anti-Olig2) diluted in blocking buffer overnight at 4°C.
  - Wash extensively with PBS.
  - Incubate with appropriate fluorescently-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
  - Wash extensively with PBS and mount coverslips on slides.
- Imaging and Quantification:
  - Acquire images using a fluorescence microscope.
  - Quantify differentiation by counting the number of MBP-positive cells as a percentage of the total number of Olig2-positive cells.

## Conclusion

**Olinone** is a valuable chemical probe for dissecting the distinct roles of BET bromodomains in biological processes. Its unique ability to selectively inhibit BRD4-BrD1 provides a powerful tool for promoting oligodendrocyte differentiation, a process that is often impaired in demyelinating

diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in drug development and neurobiology, facilitating further investigation into the therapeutic potential of selective BET bromodomain inhibition.

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- To cite this document: BenchChem. [olinone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609734#olinone-chemical-structure-and-properties\]](https://www.benchchem.com/product/b609734#olinone-chemical-structure-and-properties)

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